molecular formula C14H21N3O B1209524 4-(1-aminoethyl)-N-pyridin-4-yl-1-cyclohexanecarboxamide

4-(1-aminoethyl)-N-pyridin-4-yl-1-cyclohexanecarboxamide

Cat. No. B1209524
M. Wt: 247.34 g/mol
InChI Key: IYOZTVGMEWJPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-aminoethyl)-N-pyridin-4-yl-1-cyclohexanecarboxamide is an aromatic amide.

Scientific Research Applications

Synthesis of Heterobifunctional Coupling Agents The compound 4-(1-aminoethyl)-N-pyridin-4-yl-1-cyclohexanecarboxamide has been synthesized as part of a heterobifunctional coupling agent, which is crucial for chemoselective conjugation of proteins and enzymes. The synthesis, starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid, involved seven steps and resulted in multigram quantities of the coupling agent, demonstrating its potential for large-scale production and use in bioconjugation applications (Reddy et al., 2005).

Kinase Inhibition and Cellular Uptake The compound has been recognized as a specific inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases. It inhibits the kinase activity of both ROCK-I and ROCK-II in vitro and its uptake by cells is temperature and time-dependent, implying a carrier-mediated facilitated diffusion. This characteristic highlights its potential in therapeutic applications targeting cellular processes modulated by ROCK kinases (Ishizaki et al., 2000).

Hydrogen Bonding in Enaminones The compound has been studied in the context of hydrogen bonding in anticonvulsant enaminones. The cyclohexene rings in these molecules adopt sofa conformations and the structural details of these compounds contribute to our understanding of their potential pharmacological properties (Kubicki et al., 2000).

Antimicrobial Activities Related derivatives have been synthesized and evaluated for antimicrobial activities. The synthesis of these derivatives involves the preparation of tetracarboxamide Schiff base and macrocyclic pentaazapyridines, highlighting the versatility of the core structure in generating various biologically active compounds (Flefel et al., 2018).

properties

Product Name

4-(1-aminoethyl)-N-pyridin-4-yl-1-cyclohexanecarboxamide

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18)

InChI Key

IYOZTVGMEWJPKR-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-aminoethyl)-N-pyridin-4-yl-1-cyclohexanecarboxamide
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